molecular formula C22H37NO9 B015772 Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside CAS No. 173725-22-9

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Cat. No.: B015772
CAS No.: 173725-22-9
M. Wt: 459.5 g/mol
InChI Key: MKWRBOCGIQFSER-ZGJYDULXSA-N
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Description

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 173725-22-9) is a synthetic glycoside derivative with the molecular formula C₂₂H₃₇NO₉ and a molecular weight of 459.53 g/mol . Its structure features a β-D-glucopyranoside backbone modified with:

  • An octyl group at the anomeric position (O1), enhancing hydrophobicity.
  • A 2-acetamido group replacing the hydroxyl at C2, mimicking N-acetylglucosamine (GlcNAc).
  • Acetyl groups at positions C3, C4, and C6, increasing stability and lipophilicity .

This compound is widely used in glycosylation studies, serving as a substrate analog for glycosyltransferases and glycosidases due to its resistance to enzymatic hydrolysis . It is also employed in synthesizing glycoconjugates and probing carbohydrate-protein interactions .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWRBOCGIQFSER-ZGJYDULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585907
Record name Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173725-22-9
Record name β-D-Glucopyranoside, octyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173725-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mercury(II) Iodide-Catalyzed Glycosylation

The most widely documented method involves a Koenigs-Knorr-type glycosylation using 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl chloride as the glycosyl donor. Octanol reacts with this donor in 1,2-dichloroethane at 20–25°C under anhydrous conditions, facilitated by mercury(II) iodide (HgI₂) and 3 Å molecular sieves. Key parameters include:

  • Catalyst loading : 0.2–0.5 equivalents of HgI₂ relative to the donor.

  • Reaction time : 12–24 hours under nitrogen atmosphere.

  • Yield : 80% after silica gel chromatography (heptane/acetone 3:7).

Mercury salts enhance the leaving group ability of the anomeric chloride, promoting nucleophilic attack by octanol. However, HgI₂’s toxicity limits industrial adoption, necessitating stringent waste management protocols.

Zinc Oxide-Mediated Industrial Synthesis

A patent-pending method substitutes HgI₂ with zinc oxide (ZnO) to reduce costs and environmental impact. The process comprises two stages:

  • Glycosylation : 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide reacts with octanol in 1,2-dichloroethane at reflux (83°C) for 8 hours using ZnO (1.2 equivalents).

  • Deprotection : The intermediate 1-octyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes deacetylation with sodium methoxide (0.1 equivalents) in methanol at 25°C for 2 hours.

Advantages :

  • ZnO costs ~$5/kg versus $450/kg for HgI₂.

  • Simplified purification via aqueous workup (sodium bicarbonate) and filtration.

  • Yield : 65% overall, with ≥95% purity by ¹H-NMR.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Optimal temperature : 20–25°C for HgI₂-catalyzed reactions prevents β-elimination side reactions. Elevated temperatures (≥40°C) reduce stereoselectivity, yielding α/β anomer mixtures.

  • Solvent selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) stabilize oxocarbenium intermediates, enhancing β-selectivity. Non-polar solvents like toluene favor α-anomers.

Catalytic Systems

CatalystSolventTemperatureβ/α RatioYield
HgI₂Dichloroethane25°C9:180%
ZnODichloroethane83°C8:165%
Ag₂CO₃Butyl acetate125°C7:158%

Data synthesized from.

ZnO’s lower β-selectivity stems from its weaker Lewis acidity compared to HgI₂, requiring higher temperatures to achieve comparable conversion.

Industrial Production Methods

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous flow reactors : Reduce reaction time from 24 hours (batch) to 2 hours by maintaining precise temperature control.

  • Catalyst recycling : ZnO can be recovered via filtration and reused for 3–5 cycles without significant activity loss.

  • Green chemistry : Subcritical water extraction replaces dichloroethane in pilot studies, though yields drop to 50%.

Analytical Validation

Structural Confirmation

  • ¹H-NMR : Key signals include δ 1.25–1.55 ppm (octyl CH₂), δ 2.00–2.15 ppm (acetyl CH₃), and δ 5.30 ppm (anomeric H-1, J = 8.5 Hz confirming β-configuration).

  • HPLC : Purity assessed using a C18 column (acetonitrile/water 70:30), retention time = 12.3 minutes.

Impurity Profiling

Common byproducts:

  • α-Anomer : 5–10% in HgI₂ reactions, eluting earlier in HPLC.

  • Deacetylated species : ≤2% if deprotection is incomplete.

Comparative Analysis of Preparation Methods

ParameterHgI₂ MethodZnO Method
Catalyst Cost$450/kg$5/kg
Reaction Time24 hours8 hours
β-Anomer Selectivity90%80%
Environmental ImpactHigh (Hg waste)Low
ScalabilityModerateHigh

The ZnO method offers superior industrial viability despite marginally lower selectivity, aligning with trends in sustainable chemistry.

Emerging Methodologies

Enzymatic Glycosylation

Pilot studies using beta-glucosidases (EC 3.2.1.21) achieve 40% yield at 37°C in aqueous buffer, avoiding acetyl protection. Challenges include enzyme inactivation by octanol and low reaction rates.

Photoredox Catalysis

Visible light-driven glycosylation with iridium complexes (e.g., Ir(ppy)₃) achieves 55% yield in acetonitrile at 25°C, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions: Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for diverse applications.

Scientific Research Applications

Chemical Properties and Structure

The compound is a derivative of glucopyranoside, characterized by the presence of an octyl group and acetyl modifications. Its molecular formula is C14H28N2O8C_{14}H_{28}N_{2}O_{8}, and it features a complex structure that contributes to its functionality in biological systems.

Biochemical Applications

  • Solubilization of Membrane Proteins
    • Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is utilized as a non-ionic detergent for solubilizing membrane-bound proteins. This application is crucial for maintaining the native state of proteins during purification processes. Non-ionic detergents like this compound help to disrupt lipid bilayers without denaturing the proteins, allowing for further analysis and characterization .
  • Preparation of Lipid Vesicles
    • The compound is also employed in the preparation of lipid vesicles, which are essential for studying membrane dynamics and drug delivery systems. By forming lipid bilayers encapsulated by vesicles, researchers can investigate the interactions between drugs and biological membranes .
  • Proteomic Analysis
    • In proteomics, octyl glucopyranosides are used in techniques such as tube-gel digestion for high-throughput analysis of membrane proteins. This method enhances the efficiency of protein extraction and analysis, making it easier to study complex membrane proteins involved in various biological processes .

Pharmaceutical Applications

  • Drug Formulation
    • The compound's surfactant properties make it suitable for formulating drug delivery systems. By improving the solubility and bioavailability of poorly soluble drugs, it plays a vital role in the development of effective pharmaceutical formulations.
  • Targeted Drug Delivery
    • Due to its ability to form micelles, this compound can be used in targeted drug delivery systems. These micelles can encapsulate therapeutic agents and deliver them specifically to target tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

StudyApplicationFindings
Lu et al., 2005Proteomic analysisIntroduced tube-gel digestion using n-Octyl-β-D-glucopyranoside for enhanced protein extraction from membranes.
del Burgo et al., 2004Surfactant behaviorInvestigated mixed micellization involving n-Octyl-β-D-glucopyranoside, revealing insights into surfactant interactions in biochemical processes.

Mechanism of Action

The mechanism by which Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside exerts its effects involves its interaction with biological molecules and cellular pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Variations in the alkyl chain length at the anomeric position significantly impact solubility and biological interactions. Key examples include:

Compound Name Alkyl Chain CAS Number Key Properties/Applications
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C9 (Nonyl) 173725-23-0 Enhanced hydrophobicity; used in membrane protein studies .
Undecyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside C11 (Undecyl) Not provided Increased lipid bilayer integration; applied in drug delivery systems .

Impact of Chain Length :

  • Longer chains (e.g., C11) improve membrane permeability but reduce aqueous solubility .
  • The octyl (C8) derivative balances hydrophobicity and solubility, making it ideal for in vitro enzymatic assays .

Thioglycoside Analogs

Replacing the glycosidic oxygen with sulfur alters stability and reactivity:

Compound Name Glycosidic Linkage Key Features
Octyl Tetra-2,3,4,6-O-acetyl-β-D-thioglucopyranoside S-glycosidic Higher resistance to hydrolysis; used in glycosylation reaction mechanistic studies .

Comparison :

  • Thioglycosides are more stable under acidic conditions but require harsher conditions for enzymatic cleavage .
  • The oxygen-linked parent compound is preferred for mimicking natural substrates in enzyme activity assays .

Aromatic vs. Aliphatic Aglycones

Substituting the octyl group with aromatic moieties modifies electronic properties and binding affinity:

Compound Name Aglycone CAS Number Applications
(4'-Nitrophenyl) -2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside 4-Nitrophenyl 13089-27-5 Chromogenic substrate for glycosidase activity assays .

Key Differences :

  • Nitrophenyl derivatives enable colorimetric detection of enzymatic activity due to nitrophenol release upon hydrolysis .
  • Octyl derivatives lack chromogenic properties but better mimic natural lipid-linked glycans .

Functional Group Modifications

Trifluoroacetamido Substitution

Replacing the acetamido group with trifluoroacetamido (CF₃CONH-) increases metabolic stability:

Compound Name Modification Key Features
2-Trifluoroacetamido -3,4,6-tri-O-acetyl-β-D-glucopyranoside CF₃CONH- at C2 Enhanced electron-withdrawing effects; used in NMR studies of enzyme active sites .

Comparison :

  • Trifluoroacetamido derivatives are less prone to deacetylation but may alter substrate specificity in enzymes .
Methylation and Benzylation

Methyl or benzyl groups at specific positions modulate solubility and steric effects:

Compound Name Modification Applications
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside Benzylidene at C4/C6 Intermediate in oligosaccharide synthesis; improves regioselectivity .

Impact :

  • Benzyl groups protect hydroxyls during synthesis, while methyl groups enhance solubility in organic solvents .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Variation Solubility Primary Application Reference
Octyl 2-Acetamido-...-β-D-glucopyranoside C8, Acetamido, Acetylated Chloroform, MeOH Glycosyltransferase assays
Nonyl analog C9 Low aqueous Membrane protein studies
Thioglycoside analog S-glycosidic Organic solvents Mechanistic glycosylation studies
4-Nitrophenyl analog Aromatic aglycone DMSO Glycosidase activity assays

Biological Activity

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (CAS Number: 173725-22-9) is a glycoside derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an octyl group and multiple acetylated hydroxyl groups on a glucopyranoside backbone. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C22H37NO9
  • Molecular Weight : 459.53 g/mol
  • Purity : Minimum 95% .
  • Storage Conditions : Store at -20°C for long-term stability .

The biological activity of this compound is primarily attributed to its interaction with glycosaminoglycan (GAG) synthesis pathways. Research indicates that analogs of 2-acetamido-2-deoxy-D-glucose can inhibit the incorporation of glucosamine into GAGs, which are essential components of the extracellular matrix and play critical roles in cellular signaling and structural integrity .

Inhibition of GAG Synthesis

  • Cellular Studies : In vitro studies demonstrated that this compound significantly reduced the incorporation of D-[3H]glucosamine into GAGs in primary hepatocyte cultures. This effect was concentration-dependent and suggested competitive inhibition within metabolic pathways .
  • Size Reduction of GAGs : Treatment with this compound resulted in smaller GAG chains compared to controls, indicating a disruption in normal GAG synthesis processes. The average size of GAGs from treated cultures was approximately 40 kDa versus 77 kDa for untreated controls .

Study on Acetamido Analogues

A study evaluated various acetamido analogues and their effects on cellular GAG synthesis. Among these, this compound exhibited notable inhibitory effects at concentrations as low as 1.0 mM. The mechanism proposed involved both competition for metabolic pathways and potential enzymatic inhibition .

CompoundConcentration (mM)D-[3H]Glucosamine Incorporation (%)Total Protein Synthesis (%)
Control-100100
Octyl Compound1.0~7~60

Biological Applications

The implications of the biological activity of this compound extend to potential therapeutic applications:

  • Anti-inflammatory Agents : Given the role of GAGs in inflammation and tissue repair, compounds that modulate their synthesis may serve as anti-inflammatory agents.
  • Cancer Research : The inhibition of GAG synthesis may also have implications in cancer biology, where altered glycosylation patterns are often observed.
  • Drug Development : This compound may serve as a lead structure for developing new glycomimetics that can effectively target specific biological pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside, and how can regioselective acetylation be optimized?

  • Methodology : Synthesis typically involves sequential protection/deprotection of hydroxyl groups. For example, glycosylation of a peracetylated glucosamine donor (e.g., 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl chloride) with octanol under acid catalysis (e.g., ZnCl₂) yields the octyl glycoside. Regioselectivity is controlled by adjusting reaction temperature (e.g., 125°C in butyl acetate) and catalyst choice .
  • Optimization : Monitor intermediates via TLC (heptane/acetone 3:7) and confirm structures using ¹H-NMR (e.g., δ = 7.78 ppm for aromatic protons in nitrophenyl derivatives) .

Q. How can purity and structural integrity of this compound be validated during synthesis?

  • Methodology :

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for purification .
  • Spectroscopy : Confirm acetyl group positions via ¹³C-NMR (e.g., acetyl carbonyl signals at ~170 ppm) and glycosidic linkage via NOESY (nuclear Overhauser effects between anomeric protons and aglycone) .
  • Mass Spectrometry : HRMS (e.g., [M + Na]⁺ at m/z 779.2123) ensures molecular weight accuracy .

Q. What are the primary applications of this compound in carbohydrate chemistry?

  • Glycosylation Studies : Acts as a glycosyl donor in enzymatic or chemical glycosylation to synthesize oligosaccharides (e.g., hyaluronic acid fragments) .
  • Protection Strategies : The acetyl groups enable selective deprotection for stepwise assembly of glycoconjugates .

Advanced Research Questions

Q. How does this compound interact with glycosyltransferases, and what experimental designs are used to study its substrate specificity?

  • Methodology :

  • Enzyme Assays : Incubate with glycosyltransferases (e.g., β-1,4-galactosyltransferase) and UDP-Gal, monitoring product formation via HPLC or MALDI-TOF .
  • Kinetic Analysis : Measure Kₘ and Vₘₐₓ using Michaelis-Menten plots under varying substrate concentrations .
    • Data Interpretation : Compare activity with non-acetylated analogs to assess the impact of acetyl groups on enzyme recognition .

Q. What computational approaches predict the biological activity and ADMET properties of this compound?

  • Methodology :

  • PASS Prediction : Use software like PharmaExpert to predict enzyme inhibition (e.g., α-amylase) based on structural descriptors .
  • ADMET Modeling : Apply tools like SwissADME to evaluate logP (lipophilicity), bioavailability, and toxicity risks (e.g., hepatotoxicity) .
    • Validation : Cross-reference predictions with empirical data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How can conflicting data on enzyme inhibition (e.g., α-amylase vs. glycosidases) be resolved?

  • Methodology :

  • Dose-Response Curves : Test compound at multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ and rule out non-specific effects .
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions in enzyme active sites .
    • Case Study : Octyl β-D-glucopyranoside derivatives show α-amylase inhibition (IC₅₀ ~25 µM) but minimal activity against β-glucosidases, likely due to steric hindrance from acetyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Reactant of Route 2
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Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

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